三(4-乙氧基苯基)铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

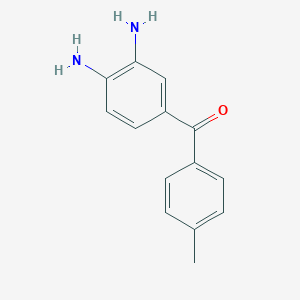

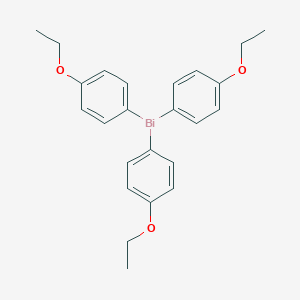

Tris(4-ethoxyphenyl)bismuth compounds are a class of organobismuth compounds characterized by a bismuth atom coordinated to three 4-ethoxyphenyl groups. These compounds are of interest due to their potential applications in organic synthesis and materials science. The ethoxy groups in these compounds can influence their reactivity and physical properties, making them suitable for various chemical transformations and as precursors for more complex bismuth-containing materials.

Synthesis Analysis

The synthesis of tris(4-ethoxyphenyl)bismuth compounds typically involves the reaction of a bismuth halide with an aryl Grignard reagent. For example, tri(m-ethoxyphenyl)bismuthine was synthesized by mixing the Grignard reagent with trichlorobismuthine, as described in one of the studies . The synthesis can be optimized to achieve high yields and purity by controlling the reaction conditions, such as temperature, solvent, and molar ratios of the reactants.

Molecular Structure Analysis

X-ray diffraction analysis is commonly used to determine the molecular structure of tris(4-ethoxyphenyl)bismuth compounds. The bismuth atom typically exhibits a distorted trigonal bipyramidal coordination geometry with oxygen atoms of substituents in axial positions and carbon atoms of the aryl groups at equatorial positions . The bond lengths and angles can vary slightly depending on the specific substituents attached to the phenyl rings and the presence of other functional groups.

Chemical Reactions Analysis

Tris(4-ethoxyphenyl)bismuth compounds can undergo various chemical reactions, including reactions with C-nucleophiles in basic medium and with N- and O-nucleophiles under copper catalysis . These reactions can lead to C-, N-, and O-arylation products with good to high yields. Additionally, these compounds can act as dehydrating agents and templates for the synthesis of macrocyclic esters, as demonstrated by the efficient single-step synthesis of macrocyclic diesters from diacid anhydrides and glycols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(4-ethoxyphenyl)bismuth compounds are influenced by the molecular structure and the nature of the substituents. The intramolecular distances between the valence-free non-bound atoms are less than the sum of the Van der Waals radii of Bi and O atoms, indicating potential intramolecular interactions . The solubility, melting point, and stability of these compounds can vary, and these properties are crucial for their practical applications in synthesis and material science.

科学研究应用

合成和表征

- 晶体结构分析:已合成并使用X射线衍射等方法分析了三(4-乙氧基苯基)铋化合物,如三(间乙氧基苯基)铋烷。这些分析揭示了详细的晶体学信息,有助于我们了解它们的结构性质 (Zhang Bin, 2008)。

催化应用

- 在推进剂系统中的催化效应:研究表明,三(硝基苯基)铋烷化合物,类似于三(乙氧基苯基)铋烷,可以作为固体推进剂系统中的有效催化剂,表明在航空航天工程中具有潜在应用 (Li Zhan-xiong, 2010)。

反应性和化学合成

- 作为脱水剂:三(2-甲氧基苯基)铋烷,与三(4-乙氧基苯基)铋密切相关,已被确定为一种温和的脱水剂。它用于从二酸酐和甘醇中高效单步合成大环二酯 (T. Ogawa et al., 1995)。

- 与亲核试剂的反应性:三(多甲氧基苯基)铋衍生物在特定条件下展示了与C-亲核试剂、N-亲核试剂和O-亲核试剂的反应性,展示了在有机合成中的潜力 (J. Finet & A. Fedorov, 2006)。

配位化学和络合物形成

- 与过渡金属形成络合物:与三(4-乙氧基苯基)铋结构相关的三(邻二甲基砷基苯基)铋烷可以与镍(II)形成配位络合物,暗示了与三(4-乙氧基苯基)铋类似络合物的潜力 (W. Levason, C. McAuliffe, & S. Murray, 1975)。

环境和选择性萃取应用

- 铋离子的萃取:使用乳液液膜萃取铋离子的研究可能间接相关,展示了铋化学在环境应用中的更广泛背景 (B. Mokhtari & K. Pourabdollah, 2015)。

安全和危害

Tris(4-ethoxyphenyl)bismuthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of Tris(4-ethoxyphenyl)bismuthine research are not specified in the available resources. Given its use as a catalyst for olefin polymerization , future research could explore its potential in other types of polymerization reactions or in other chemical processes. Further studies could also aim to better understand its mechanism of action and to optimize its synthesis process.

属性

IUPAC Name |

tris(4-ethoxyphenyl)bismuthane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDAZHUSYNCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27BiO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00533222 |

Source

|

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-ethoxyphenyl)bismuthane | |

CAS RN |

90591-48-3 |

Source

|

| Record name | Tris(4-ethoxyphenyl)bismuthane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00533222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)

![[(1S,2S,4R,6S,8S,11R,12S,14R,16R,17S)-2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B122158.png)